N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine -

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine

Catalog Number: EVT-5910650
CAS Number:
Molecular Formula: C17H27NO2
Molecular Weight: 277.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)-ethyl]-α-(methylsulphinyl)acetamide (8)

    Compound Description: This compound serves as a precursor in the one-step synthesis of erythrinane derivatives. [] Upon treatment with toluene-p-sulfonic acid, it undergoes a double cyclization reaction, yielding the erythrinane skeleton. []

    Relevance: This compound shares the core structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine, featuring both the 3,4-dimethoxyphenyl and the N-ethylcyclohexyl moieties. The key difference lies in the presence of the α-(methylsulphinyl)acetamide group attached to the nitrogen atom, which enables the cyclization reaction to form the erythrinane skeleton. []

    Compound Description: These compounds represent a class of heterocyclic compounds synthesized using N-(cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)-ethyl]-α-(methylsulphinyl)acetamide (8) as a starting material. [] Modifications to the erythrinane core structure include variations in the substituents and stereochemistry. []

    Relevance: These compounds are structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine through their shared origin from compound 8. The erythrinane skeleton can be considered a cyclized derivative of the main compound, highlighting a potential synthetic pathway for generating more complex structures from N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine. []

    Compound Description: This compound is a hydrated salt containing the azanium cation. [] This cation forms hydrogen bonds with chloride anions and water molecules in its crystal structure. []

    Relevance: This compound exhibits structural similarity to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine through the presence of two 2-(3,4-dimethoxyphenyl)ethyl groups linked to a nitrogen atom. The difference lies in the substitution on the nitrogen; instead of a cyclohexyl group, this compound has a propyl chain further substituted with a carbamoyl group and another 2-(3,4-dimethoxyphenyl)ethyl group. []

N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide

    Compound Description: This compound is an intermediate in the synthesis of isoquinoline fluorine analogs. [] It exists as a racemic mixture of enantiomers. []

    Relevance: This compound exhibits structural similarity to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine, sharing the 2-(3,4-dimethoxyphenyl)ethylamine moiety. Unlike the target compound, it features a phenylsulfanyl group at the alpha position to the nitrogen and a 2-(2-fluorophenyl)acetamide group attached to the nitrogen. []

8-[N-[2-(3,4-Dimethoxyphenyl)ethyl]-β-alanyl]-5,6,7,8-tetrahydrothieno[3,2-b][1,4]thiazepine (1)

    Compound Description: This compound, synthesized as a KT-362 analog, exhibits antiarrhythmic and antihypertensive activities, along with vasodilating properties. [] It demonstrates calcium antagonist activity by affecting both high and low voltage-activated calcium channels. []

    Relevance: This compound shares the 2-(3,4-dimethoxyphenyl)ethylamine substructure with N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine. The difference lies in the presence of a β-alanyl-5,6,7,8-tetrahydrothieno[3,2-b][1,4]thiazepine moiety attached to the nitrogen, contributing to its distinct pharmacological properties. []

N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide

    Compound Description: This compound was synthesized from hexanedioic acid monomethyl ester through a multi-step process involving chlorination, condensation, and hydrolysis reactions. []

    Relevance: This compound shares the 2-(3,4-dimethoxyphenyl)ethylamine substructure with N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine. The key difference is the replacement of the 4-methylcyclohexyl group with an N'-(2-phenylethyl)-1,6-hexanediamide moiety. []

2-(3,4-Dimethoxy-2-nitro-phenyl)-N-[2-(3,4-dimethoxyphenyl) ethyl]-N-[(S)-1-phenyl-ethyl] acetamide (3)

    Compound Description: This chiral compound serves as a precursor in Bischler-Napieralski cyclization reactions, leading to the formation of isoquinoline derivatives. []

Aryl-Heteroaryl-(N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3-aminopropoxy)methane Derivatives

    Compound Description: These compounds represent a class of heterocyclic compounds featuring an aryl-heteroaryl-(N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3-aminopropoxy)methane core structure. [] Substituents on the aryl and heteroaryl rings, as well as the length of the alkyl chain can be modified. []

    Relevance: These compounds share the 2-(3,4-dimethoxyphenyl)ethylamine substructure with N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine. The difference lies in the N-methyl-3-aminopropoxy group and the aryl-heteroaryl methane moiety attached to the nitrogen atom, leading to a diverse range of chemical structures with potential biological activity. []

    Compound Description: KC11346 is a drug candidate whose pharmacokinetic properties have been studied in dogs. [] Two metabolites, KC12795 and KC12816, were also identified in plasma samples. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide

    Compound Description: This compound features a benzenesulfonamide group attached to the nitrogen atom of the 2-(3,4-dimethoxyphenyl)ethylamine moiety. [] The crystal structure reveals an almost perpendicular arrangement of the phenyl and dimethoxyphenyl rings. []

    Relevance: This compound is structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine by sharing the 2-(3,4-dimethoxyphenyl)ethylamine core. The distinction arises from the replacement of the 4-methylcyclohexyl group with a methylsulfonyl benzene group attached to the nitrogen atom. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide

    Compound Description: This compound, similar to the previous one, features a naphthalene-1-sulfonamide group attached to the nitrogen atom of the 2-(3,4-dimethoxyphenyl)ethylamine moiety. []

    Relevance: This compound is closely related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine through the shared 2-(3,4-dimethoxyphenyl)ethylamine substructure. The difference lies in the substitution on the nitrogen, where a methylsulfonyl naphthalene group replaces the 4-methylcyclohexyl group, potentially influencing its pharmacological properties. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide

    Compound Description: This compound is structurally similar to entry 10, with an additional methyl group at the para position of the benzenesulfonamide ring. [] This modification potentially impacts its physicochemical properties and biological activity. []

    Relevance: This compound is closely related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine by sharing the 2-(3,4-dimethoxyphenyl)ethylamine core. The difference lies in the presence of a 4-methylbenzenesulfonamide group attached to the nitrogen atom, instead of the 4-methylcyclohexyl group. []

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

    Compound Description: This compound is a benzoic acid derivative featuring a sulfamoyl group linked to the nitrogen atom of the 2-(3,4-dimethoxyphenyl)ethylamine moiety. [] It exists as a monohydrate in its crystal structure. []

    Relevance: This compound shares the 2-(3,4-dimethoxyphenyl)ethylamine substructure with N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine. The key difference is the presence of a 4-bromo-3-(N-methylsulfamoyl)-5-methylbenzoyl group attached to the nitrogen atom, making it a more complex and bulkier analog. []

N‐[2‐(3,4‐Di­methoxy­phenyl)­ethyl]‐3‐phenyl­acryl­amide

    Compound Description: This compound, also known as cinnamoyl dimethyl dopamine, displays photostability in its solid state. []

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

    Compound Description: This compound is a novel bio-functional hybrid synthesized from 1,2-bis(3,4-dimethoxyphenyl) ethan-1-amine and (±)-flurbiprofen. []

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-iodophenylpropyl)piperazine (o-BON) and 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-iodophenylpropyl)piperazine (m-BON)

    Compound Description: These radioiodinated compounds were developed as potential tumor diagnostic agents for single-photon emission computed tomography (SPECT). [] They target sigma receptors, which are overexpressed in various tumor types. []

4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide

    Compound Description: This novel pyrimidine derivative has shown promising results in restoring brain cell activity in experimental models of chronic traumatic encephalopathy. [] It exhibits low systemic toxicity and a favorable safety profile. []

(3aS, 7aS)‐2‐[2‐(3,4‐Dimethoxyphenyl)‐Ethyl]‐1,3‐Dioxo‐Octahydro‐Isoindole-3a‐Carboxylic Acid Methyl Ester

    Compound Description: This compound is a chiral molecule synthesized via a chiral lithium amide base desymmetrization of a ring-fused imide. []

α-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha- isopropyl-3,4-dimethoxybenzene-acetonitrile

    Compound Description: These are verapamil analogs with restricted molecular flexibility designed to investigate the active conformation(s) of the drug. [] Four isomeric racemates were synthesized and their cardiac depressant, vasorelaxant, and binding activities were evaluated. []

5-[3-[[2-(3,4-dimethoxyphenyl)-ethyl]amino]-1-oxopropyl]-2,3,4,5- tetrahydro-1,5-benzothiazepine fumarate (KT-362)

    Compound Description: KT-362 is a new intracellular calcium antagonist that exhibits vasorelaxing properties. [] Its mechanism of action involves inhibiting contractile responses to various agonists, but not to potassium. []

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

    Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including UV-Visible, FT-IR, NMR, and mass spectrometry. [] Density functional theory (DFT) calculations were also performed to study its structural and electronic properties. []

3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N -methylbenzamide (DQ-2511)

    Compound Description: This compound is a new anti-ulcer drug with a comprehensive pharmacological profile. [, , ] It exhibits minimal effects on the central nervous system and has a good safety profile. [] DQ-2511 demonstrates anti-ulcer activity in various experimental models and promotes ulcer healing. [] It also influences cardiovascular parameters by increasing blood flow in gastrointestinal organs and decreasing gastric acid secretion. []

    Compound Description: This N-(2,4-diaryltetrahydroquinolin-1-yl)furan-2-carboxamide derivative was synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a Povarov cycloaddition reaction followed by N-furoylation. []

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

    Compound Description: This compound was synthesized via a one-pot reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite as the reducing agent. []

(E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline

    Compound Description: This pyrazoline derivative was synthesized and its interaction with DNA was investigated along with its cytotoxicity against resistant and non-resistant tumor cells. []

2-(3,4-Dimethoxyphenyl)benzazoles and imidazopyridine series

    Compound Description: A series of 23 compounds belonging to this chemical class were synthesized and evaluated for their anticancer and antimicrobial activities. [] Notably, compound 12 with two chlorine atoms at the 5(4) and 7(6) positions of the benzimidazole moiety exhibited potent cytotoxicity against A549 cells. []

Ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates

    Compound Description: This series of compounds was synthesized via a Biginelli reaction using silica-supported bismuth(III) triflate as a catalyst. [] Several compounds within this series, particularly 4i, 4j, 4h, and 4f, exhibited potent antioxidant activity in vitro. []

    Relevance: Although lacking the 2-(3,4-dimethoxyphenyl)ethylamine core, this series shares the 3,4-dimethoxyphenyl substituent with N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine. These compounds highlight the versatility of the 3,4-dimethoxyphenyl moiety in designing molecules with potential therapeutic applications, in this case, as antioxidants. []

1-(3,4-dimethoxyphenyl)-4-methyl-5-ethyl-7-methoxy-8-hydroxy-5H-2,3-benzodiazepine

    Compound Description: This benzodiazepine derivative is a potential therapeutic agent for treating or preventing disorders induced by LTB4, TXA2, or adenosine. []

1-(4-Amino­phenyl)-3-(3,4-di­methoxy­phenyl)­prop-2-en-1-one

    Compound Description: This compound features a chalcone-like structure with a 3,4-dimethoxyphenyl group attached to one end of the double bond and a 4-aminophenyl group at the other. []

(R)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol

    Compound Description: This compound is a chiral piperidine derivative with potential therapeutic applications. [] Various methods for its synthesis have been developed. []

    Relevance: While this compound lacks the exact 3,4-dimethoxyphenyl configuration present in N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine, it shares a similar overall structure with a dimethoxyphenyl group and a substituted ethyl chain. The presence of a piperidine ring instead of a cyclohexyl ring, as well as the fluorine atom and the chiral center, highlights the potential for structural variations around the core motif. []

bis(μ-{2-[(5-bromo-2-oxidobenzylidene)amino]ethyl}sulfanido-κ3N,O,S){2,2′-[(3,4-dithiahexane-1,6-diyl)bis(nitrilomethanylylidene)]bis(4-bromophenolato)-κ4O,N,N′,O′}dicobalt(III) dimethylformamide monosolvate

    Compound Description: This compound is a complex binuclear Co(III) complex with a Schiff base ligand formed in situ from cysteamine and 5-bromosalicylaldehyde. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride (15)

    Compound Description: This compound demonstrated significant antiulcer activity in a study evaluating a series of 2-(3,4-dimethoxyphenyl)ethylamine derivatives. [] It was identified as a lead compound for further structural modifications. []

1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenyl-ethylamino)propane hydrochloride (DDPH)

    Compound Description: This compound exhibits inhibitory effects on inward rectifier and delayed rectifier K+ currents in guinea pig ventricular myocytes. []

    Compound Description: AMG 487 is a chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist that displays dose- and time-dependent pharmacokinetics in humans. [] Its metabolism involves CYP3A enzymes, leading to the formation of two primary metabolites, M1 and M2. []

    Relevance: This compound and its metabolites are not structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine. It is mentioned in this list because its pharmacokinetic profile is influenced by an inhibitory metabolite, which is a common phenomenon in drug metabolism. While structurally dissimilar, the concept of metabolite-mediated drug interactions is relevant to understanding the potential behavior of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine in biological systems. []

    Compound Description: This series of 1,2,4-triazol-5-ones was synthesized and evaluated for their antioxidant properties. [] The demethylated derivatives, particularly compounds 4a, 4c, 4d, 4f, and 5, exhibited the highest antioxidant activity. []

2‐(3,4‐dimethoxyphenyl)‐1‐n‐propyl or (4‐chlorobenzyl)‐5 and (6)‐1H‐benzimidazolecarbonitriles

    Compound Description: This study focused on the separation and identification of a mixture of these benzimidazolecarbonitrile derivatives using NMR and HRMS techniques. []

2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP)

    Compound Description: This newly synthesized molecule was investigated for its effects on the bioelectrogenesis and contractile activity of isolated smooth muscles from rat stomachs. [] IQP was found to induce muscle relaxation by blocking Ca2+ influx and activating a cAMP-dependent pathway. []

5-Äthyl-1-(3,4‐dimethoxyphenyl)‐7,8-dimethoxy‐4-methyl‐5H‐2,3‐benzodiazepin

    Compound Description: This compound represents the first reported synthesis of a 5H-2,3-benzodiazepine derivative. [, ] NMR and mass spectrometry studies confirmed its structure and revealed the presence of two boat conformations. []

N-(3,4-Dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide Hydrochloride

    Compound Description: This spirocyclic amide derivative was synthesized through a novel route involving the oxidative cleavage of a tert-butyl carboxylate followed by amine coupling and Boc deprotection. []

    Compound Description: These optically active oxazole derivatives exhibit high fluorescence quantum yields and were synthesized using chiral auxiliary-bearing isocyanides. []

2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile–3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile (1/19)

    Compound Description: This entry refers to a 1:19 co-crystal of two distinct compounds: 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile and 3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile. []

Properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C17H27NO2/c1-13-4-7-15(8-5-13)18-11-10-14-6-9-16(19-2)17(12-14)20-3/h6,9,12-13,15,18H,4-5,7-8,10-11H2,1-3H3

InChI Key

YZUKBKZDTGLPKU-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)NCCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1CCC(CC1)NCCC2=CC(=C(C=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.